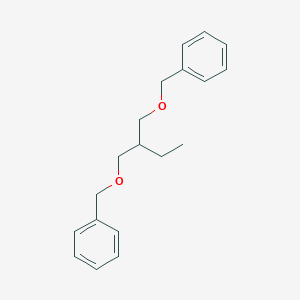

1,3-Dibenzyloxy-2-ethylpropane

Vue d'ensemble

Description

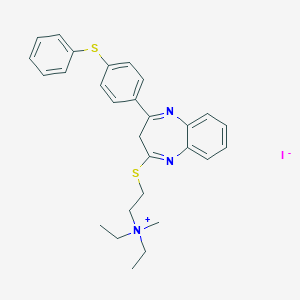

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types and arrangement of bonds.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique

Microbial Oxidation for Pharmaceutical and Biotechnology Industries : Microbial oxidation of 1,3-diols, a group to which 1,3-Dibenzyloxy-2-ethylpropane belongs, can selectively produce -hydroxyisobutyric acid with high optical purity. This process has potential benefits for the pharmaceutical and biotechnology industries (Ohta & Tetsukawa, 1979).

Hydrogen Generation from Water : A water-soluble cobalt complex supported by a compound related to 1,3-Dibenzyloxy-2-ethylpropane efficiently generates hydrogen from water through electrocatalytic and photocatalytic processes (Tang, Lin, Zhang, Zhan, 2016).

Kinetic Resolution in Chiral Synthesis : A kinetic resolution approach for enantiomerically pure 2-methylpropane-1,3-diol mono(p-methoxybenzyl ether) using lipase-catalyzed hydrolysis and acylation has been developed. This provides a valuable starting material for natural product synthesis (Akeboshi, Ohtsuka, Ishihara, Sugai, 2001).

Synthesis of Polyisocyanates for Drug and Dye Applications : Methods for synthesizing polyisocyanates containing dibenzyl structures, like 1,3-Dibenzyloxy-2-ethylpropane, allow the production of linear polyurethanes with free isocyanate groups. These are useful as support polymers in drug and dye applications (Scorţanu & Prisăcariu, 2010).

Antioxidant Properties in Phenylpropanoids : Ethyl caffeate, a phenylpropanoid structurally related to 1,3-Dibenzyloxy-2-ethylpropane, shows excellent antioxidant properties. This makes it suitable for use in petrochemical products for food preservation and containers (Ohkatsu, Kubota, Sato, 2008).

Safety And Hazards

This would involve a discussion of any potential risks associated with handling or using the compound, as well as appropriate safety precautions.

Orientations Futures

This would involve a discussion of potential areas for future research or applications of the compound.

I hope this general information is helpful. If you have any specific questions about these categories, feel free to ask!

Propriétés

IUPAC Name |

2-(phenylmethoxymethyl)butoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMSLSTWYULWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzyloxy-2-ethylpropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)